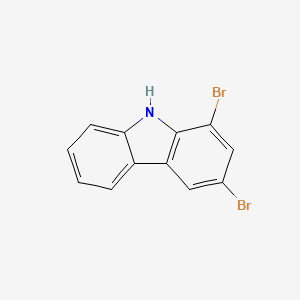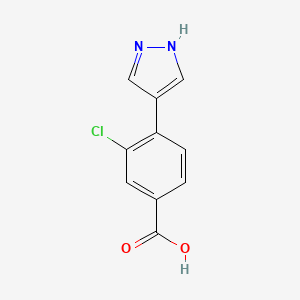![molecular formula C15H13ClN4O2S B12935800 Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate CAS No. 646509-72-0](/img/structure/B12935800.png)
Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a purine ring system substituted with a 4-chlorophenyl group and a sulfanyl group, making it an interesting subject for chemical and pharmaceutical research.
Métodos De Preparación
The synthesis of Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Ring: Starting with a suitable purine precursor, the purine ring is constructed through cyclization reactions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.
Attachment of the Sulfanyl Group: The sulfanyl group is added through a nucleophilic substitution reaction, using a thiol reagent.
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic conditions to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting specific functional groups.
Substitution: The aromatic chlorophenyl group can undergo electrophilic substitution reactions, introducing different substituents under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, bases, and acids. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate involves its interaction with specific molecular targets. The purine ring system allows it to bind to enzymes or receptors, potentially inhibiting their activity. The 4-chlorophenyl and sulfanyl groups may enhance its binding affinity and specificity, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-chlorophenyl)acetate: Similar in structure but lacks the purine ring and sulfanyl group, leading to different chemical and biological properties.
Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate: Contains a piperidine ring, which may alter its biological activity and applications.
Ethyl 2-(4-chlorophenyl)-2-phenoxyacetate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
646509-72-0 |
|---|---|
Fórmula molecular |
C15H13ClN4O2S |
Peso molecular |
348.8 g/mol |
Nombre IUPAC |
ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate |
InChI |
InChI=1S/C15H13ClN4O2S/c1-2-22-12(21)7-20-9-19-13-14(20)17-8-18-15(13)23-11-5-3-10(16)4-6-11/h3-6,8-9H,2,7H2,1H3 |
Clave InChI |
NACJPIZBOSYPSQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C=NC2=C1N=CN=C2SC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12935720.png)
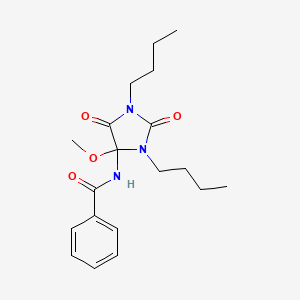
![4-Bromo-2-phenylbenzo[d]thiazole](/img/structure/B12935738.png)
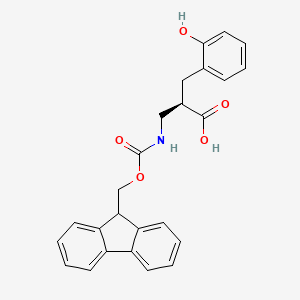
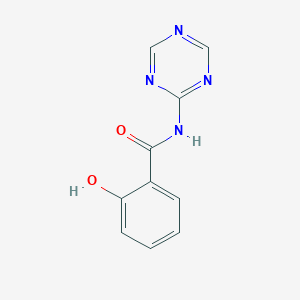
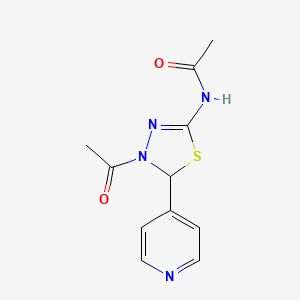
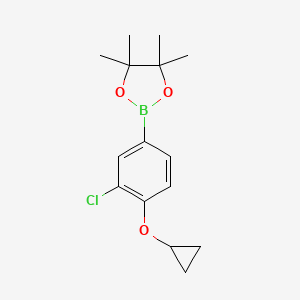
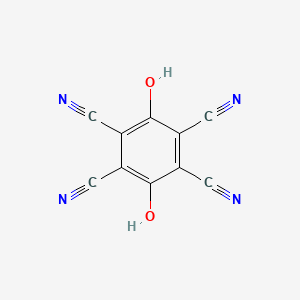
![12-hydroxy-1,10-bis(2-propan-2-yloxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12935763.png)
![Methyl 6-amino-1-isopropyl-2H-pyrrolo[3,4-c]pyridine-3-carboxylate](/img/structure/B12935773.png)
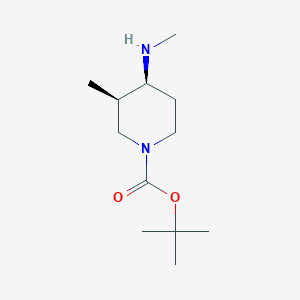
![3,24-dibromo-1,5,22,26-tetrazatridecacyclo[24.16.2.212,15.02,25.04,23.05,13.06,11.014,22.016,21.027,32.033,44.036,43.037,42]hexatetraconta-2,4(23),6,8,10,12,14,16,18,20,24,27,29,31,33(44),34,36(43),37,39,41,45-henicosaene](/img/structure/B12935785.png)
